molecular formula C10H9N3OS B1333884 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole CAS No. 260789-23-9

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

Cat. No.: B1333884
CAS No.: 260789-23-9
M. Wt: 219.27 g/mol
InChI Key: WYYZMBREQMJYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole: is a heterocyclic compound with the molecular formula C10H9N3OS and a molecular weight of 219.27 g/mol . This compound is characterized by the presence of a thiazole ring, which is fused with a pyrazine ring, and an acetyl group attached to the thiazole ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole typically involves the condensation of 2-acetyl-4-methylthiazole with 2-chloropyrazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced at the acetyl group to form the corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The thiazole and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is used to study the interactions of thiazole and pyrazine derivatives with biological macromolecules. It is also employed in the design of new bioactive molecules with potential therapeutic applications.

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Researchers explore its ability to inhibit specific enzymes or interact with cellular targets.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. It is also utilized in the formulation of certain agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

    2-Acetylthiazole: Similar structure but lacks the pyrazine ring.

    4-Methylthiazole: Similar structure but lacks the acetyl and pyrazine groups.

    2-(2-Pyrazinyl)thiazole: Similar structure but lacks the acetyl group.

Uniqueness: 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole is unique due to the presence of both the thiazole and pyrazine rings, as well as the acetyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-6-9(7(2)14)15-10(13-6)8-5-11-3-4-12-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYZMBREQMJYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.